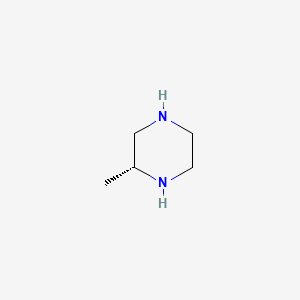

(R)-2-Methylpiperazine

説明

Overview of Chiral Piperazines in Medicinal Chemistry and Organic Synthesis

The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds, including numerous blockbuster drugs. nih.govresearchgate.net In 2012, 13 of the top 200 best-selling small molecule drugs contained a piperazine ring. nih.gov The versatility of the piperazine structure allows for modifications at its nitrogen atoms, influencing properties like solubility, basicity, and the ability to interact with biological targets. researchgate.net

Introducing a chiral center to the piperazine ring, as seen in (R)-2-Methylpiperazine, adds a layer of structural complexity and specificity. rsc.org This is particularly valuable in drug design, where the three-dimensional shape of a molecule is crucial for its interaction with biological receptors and enzymes, which are themselves chiral. veranova.comresearchgate.net The synthesis of chiral piperazines, including this compound, has been an active area of research, with various methods developed to produce these compounds in high enantiomeric purity. rsc.orgresearchgate.netscispace.comtandfonline.comrsc.orgacs.orgrsc.orgresearchgate.net These synthetic strategies are vital for exploring the largely untapped chemical space of carbon-substituted piperazines. nih.govrsc.org

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality is a fundamental property in the life sciences, as the biological systems in humans, animals, and plants are inherently chiral. veranova.com This means that the different enantiomers (mirror-image isomers) of a chiral molecule can interact with these systems in profoundly different ways. americanpharmaceuticalreview.comchiralpedia.compharmabiz.com

In the pharmaceutical industry , the "handedness" of a drug molecule can have significant implications for its efficacy and safety. chiralpedia.compharmabiz.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause adverse effects. chiralpedia.compharmabiz.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding chiral drugs, generally favoring the development of single-enantiomer products to optimize therapeutic outcomes and minimize risks. veranova.comamericanpharmaceuticalreview.compharmabiz.com This has driven the pharmaceutical industry to invest heavily in chiral separation and synthesis technologies. americanpharmaceuticalreview.com

Similarly, in the agrochemical industry , chirality influences the effectiveness and environmental impact of pesticides and herbicides. nih.govmusechem.comwiley-vch.de A significant portion of agrochemicals are chiral compounds. nih.govnih.govresearchgate.net The use of a single, more active enantiomer can lead to lower application rates, increased target specificity, and reduced harm to non-target organisms and the environment. nih.govmusechem.com This aligns with the industry's goal of developing more efficient, selective, and environmentally benign crop protection solutions. nih.govnih.govresearchgate.net

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound's role in academic research. This will be achieved by first establishing the broader importance of chiral piperazines in medicinal chemistry and organic synthesis. Subsequently, the critical influence of chirality on the development of pharmaceuticals and agrochemicals will be detailed. This foundational knowledge will then serve to contextualize the specific research findings and applications related to this compound. The content will strictly adhere to these topics, presenting detailed research findings and relevant data in a clear and organized manner.

Detailed Research Findings on this compound

This compound serves as a crucial building block in the synthesis of a variety of complex molecules with potential therapeutic applications. Its chiral nature is often key to the biological activity of the final compounds.

An improved synthesis for both (R)- and (S)-2-methylpiperazine was developed to produce multigram quantities of the enantiomerically pure compounds, which were required for the preparation of certain quinolone antibacterials. tandfonline.com The process involves the use of an N-benzyl protecting group to enhance the solubility of an intermediate diketopiperazine, facilitating its reduction. tandfonline.com

The absolute structure of (R)-(−)-2-methylpiperazine has been determined using single-crystal X-ray diffraction. researchgate.net This fundamental structural information is critical for understanding its chemical behavior and interactions.

In drug discovery, derivatives of this compound have shown promise in various therapeutic areas. For instance, novel (R)-2-methyl-substituted piperazines have been described as potent and selective M2 muscarinic receptor ligands, which could have applications in treating cognitive disorders. researchgate.net Furthermore, (R)-4-N-Trityl-2-methylpiperazine, a derivative, is used as a key intermediate in the synthesis of pharmaceutical compounds. lookchem.com

The synthesis of chiral 2-substituted piperazines, including those with a methyl group, has been the subject of numerous studies aiming to develop efficient and scalable methods. These methods include resolution with chiral reagents, synthesis from chiral starting materials, and the catalytic asymmetric synthesis of diketopiperazines. researchgate.netoup.comacs.org

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| This compound | 75336-86-6 | C5H12N2 | Chiral building block in medicinal chemistry and organic synthesis. researchgate.nettandfonline.comtargetmol.commedchemexpress.comfluorochem.co.uknih.gov |

| (S)-2-Methylpiperazine | 74879-18-8 | C5H12N2 | Enantiomer of this compound, used in comparative studies and as a synthetic precursor. tandfonline.comtandfonline.com |

| (R)-4-N-Trityl-2-methylpiperazine | 313657-75-9 | C24H26N2 | Key intermediate in the synthesis of pharmaceutical compounds. lookchem.com |

| 1-Benzyl-(R)-3-methylpiperazine | 132871-11-5 | C12H18N2 | A derivative used in synthetic chemistry. google.comlookchem.com |

| (R)-1-N-Fmoc-2-methyl-piperazine hydrochloride | Not specified | Not specified | A protected form of this compound used in synthesis. fluorochem.co.uk |

| 4-Benzoyl-2-methylpiperazine | Not specified | C12H16N2O | An intermediate in the synthesis of biologically active compounds. google.com |

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226296 | |

| Record name | 2-Methylpiperazine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75336-86-6 | |

| Record name | 2-Methylpiperazine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075336866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpiperazine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4XU643R8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R 2 Methylpiperazine

Strategies for Enantiopure Synthesis

The synthesis of enantiopure (R)-2-methylpiperazine is a key focus in medicinal chemistry due to its presence in numerous drug candidates. The primary strategies employed are asymmetric synthesis and optical resolution, each with distinct advantages and approaches. researchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer by controlling the stereochemical outcome of the reaction. This is often achieved by using chiral starting materials, auxiliaries, or catalysts.

A common and effective strategy for asymmetric synthesis is the use of readily available, enantiomerically pure natural products, often referred to as the "chiral pool." ankara.edu.tr Amino acids such as (D)-alanine and D-serine, as well as other chiral molecules like (R)-(-)-phenylglycinol, serve as excellent starting materials for the synthesis of this compound. rsc.org

For instance, the synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(-)-phenylglycinol, which acts as a chiral auxiliary. rsc.org The process involves the condensation of (R)-(-)-phenylglycinol with N-Boc glycine, followed by a series of transformations including reduction, protection, diastereoselective methylation, decarbonylation, and debenzylation to yield the final product in good yield and high diastereomeric excess (>90% de). rsc.org

| Chiral Pool Precursor | Key Steps | Overall Yield | Enantiomeric/Diastereomeric Excess |

| (R)-(-)-Phenylglycinol | Condensation, reduction, protection, diastereoselective methylation, decarbonylation, debenzylation | 63% | >90% de |

Diastereoselective reactions are a cornerstone of asymmetric synthesis, where a pre-existing chiral center in the molecule directs the formation of a new stereocenter. In the context of this compound synthesis, this often involves the alkylation of a chiral piperazine (B1678402) precursor, followed by cyclization. acs.orgnih.gov

One approach utilizes a diastereoselective triflate alkylation to establish the required stereochemistry. researchgate.net This method has been successfully employed in the preparation of various methylated piperazines, demonstrating its efficiency in controlling the absolute stereochemistry of the final product. researchgate.net

The Mitsunobu reaction is a versatile tool in organic synthesis for the formation of carbon-nitrogen bonds. nih.govuni-regensburg.de An intramolecular variation of this reaction provides an effective strategy for the cyclization step in the synthesis of chiral piperazines. researchgate.netnih.gov

This strategy has been utilized to prepare (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate. researchgate.net The intramolecular Mitsunobu cyclization proceeds under mild conditions and is a key step in forming the piperazine ring with the desired stereochemistry. researchgate.netnih.govuni-regensburg.de

Stereocontrolled nucleophilic substitution (SN2) reactions are fundamental in asymmetric synthesis for inverting the stereochemistry at a chiral center. This approach can be applied to the synthesis of this compound by carefully designing a substrate with a suitable leaving group and a nucleophile that will lead to the desired ring closure and stereochemical outcome.

Optical Resolution Techniques

Optical resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture of 2-methylpiperazine (B152721) into its individual (R)- and (S)-enantiomers.

A widely used method for the optical resolution of (±)-2-methylpiperazine is through the formation of diastereomeric salts with a chiral resolving agent. google.comgoogle.com Optically active tartaric acid is a common choice for this purpose. google.com The process involves reacting racemic 2-methylpiperazine with either L-tartaric acid or D-tartaric acid to form two diastereomeric tartrate salts. google.com These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com

For example, reacting (±)-2-methylpiperazine with one mole of an optically active tartaric acid results in the formation of 2-methylpiperazine monotartrate diastereomers, which can be separated based on their differential solubility in a mixed solvent system. google.com After separation, the desired enantiomer is liberated from its salt, often by treatment with a base. To achieve high optical purity (e.g., >98% e.e.), multiple recrystallizations of the diastereomeric salt may be necessary. google.com

| Resolving Agent | Key Principle | Outcome |

| Optically Active Tartaric Acid | Formation of diastereomeric salts with different solubilities | Separation of (R)- and (S)-2-methylpiperazine |

Resolution with Chiral Reagents (e.g., L-tartaric acid)

A prevalent method for obtaining this compound involves the optical resolution of a racemic (±)-2-methylpiperazine mixture. This technique leverages the reaction of the racemic base with a chiral acid, such as L-tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation.

The process typically involves reacting (±)-2-methylpiperazine with an optically active tartaric acid in a suitable solvent, often water or a mixed solvent system. google.comgoogle.com The difference in solubility between the this compound-L-tartrate and (S)-2-methylpiperazine-L-tartrate salts allows one diastereomer to preferentially crystallize out of the solution. google.com For instance, when (±)-2-methylpiperazine is treated with L-tartaric acid, the this compound mono L-tartrate salt can be precipitated and separated by filtration. google.com

Subsequent treatment of the isolated diastereomeric salt with a base, such as potassium hydroxide, liberates the free this compound, which can then be extracted and purified. google.com The efficiency of this resolution can be influenced by factors such as the molar ratio of the chiral reagent to the racemic mixture, the solvent system, and the temperature of crystallization. google.comgoogle.com Some procedures have found that reacting one mole of the racemic 2-methylpiperazine with one mole of optically active tartaric acid is an effective approach. google.com

| Reagent System | Key Principle | Outcome |

| (±)-2-Methylpiperazine + L-Tartaric Acid | Formation of diastereomeric salts with differential solubility. google.comgoogle.com | Preferential precipitation of this compound L-tartrate salt. |

| Isolated (R)-salt + Base (e.g., KOH) | Liberation of the free amine from the salt. google.com | Isolation of enantiomerically enriched this compound. |

Complex Formation for Enantiomeric Separation

Beyond classical resolution via diastereomeric salt formation, enantiomeric separation of 2-methylpiperazine can also be achieved through complex formation with other optically active compounds. This method relies on the formation of inclusion complexes between a chiral host molecule and the individual enantiomers of 2-methylpiperazine.

An efficient optical resolution has been demonstrated using optically active host compounds like 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol and 1,6-diphenyl-1,6-di(o-chlorophenyl)hexa-2,4-diyne-1,6-diol. researchgate.net The formation of these complexes is selective, with one enantiomer of the piperazine derivative fitting more favorably into the chiral cavity of the host molecule. This selectivity allows for the separation of the enantiomers. X-ray crystallography has been used to study the structure of these complexes, providing insight into the molecular recognition responsible for the separation. researchgate.net

Improved Synthetic Procedures and Efficiency

Advances in synthetic chemistry have led to the development of more efficient and scalable methods for producing enantiomerically pure this compound, addressing the needs of large-scale pharmaceutical production.

Multi-gram Scale Preparations of Enantiomerically Pure this compound

The demand for chiral piperazine scaffolds in drug discovery and development has driven the need for synthetic routes that can produce these intermediates in significant quantities. Research has demonstrated the successful synthesis of monoprotected chiral 2,6-disubstituted piperazines, including derivatives related to 2-methylpiperazine, in multigram quantities. nih.gov These syntheses often start from readily available chiral amino acids and proceed through a multi-step sequence to yield the desired piperazine as a single absolute stereoisomer. nih.gov Such methods are crucial for supplying sufficient material for preclinical and clinical studies.

Development of Continuous Manufacturing Processes for Scalability

For commercial-scale production, the pharmaceutical industry is increasingly adopting continuous manufacturing (CM) processes. americanpharmaceuticalreview.comnih.gov CM offers numerous advantages over traditional batch processing, including improved safety, consistency, and efficiency, with a smaller equipment footprint. nih.govmit.edu In a continuous process, raw materials are constantly fed into an integrated system, and the final product is continuously removed. americanpharmaceuticalreview.com

This approach is particularly advantageous for managing hazardous reactions or unstable intermediates by minimizing the volume of reactive material at any given time. mit.edu While specific details on the continuous manufacturing of this compound are proprietary, the principles of CM are broadly applicable to its synthesis. The integration of reaction, workup, and purification steps into a continuous flow system can significantly enhance the scalability and cost-effectiveness of producing this key chiral intermediate. nih.govmit.edu

| Manufacturing Approach | Description | Advantages for Scalability |

| Batch Processing | Discrete, sequential steps where materials are charged at once and processed in finite quantities. | Well-established, suitable for smaller scale. |

| Continuous Manufacturing (CM) | Integrated process with constant material flow in and out of the system. americanpharmaceuticalreview.com | Enhanced safety, improved efficiency, smaller footprint, better consistency, easier scale-up. nih.govmit.edu |

Protecting Group Strategies in this compound Synthesis

The two secondary amine groups in the piperazine ring have similar reactivity, making selective functionalization challenging. Protecting group strategies are therefore essential for the synthesis and subsequent modification of this compound. By temporarily blocking one amine group, the other can be modified selectively.

Boc and Cbz Protection of Amine Functionalities

Among the most common amine protecting groups used in piperazine chemistry are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups are widely used due to their stability under various reaction conditions and the well-established methods for their introduction and removal.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of non-acidic conditions. It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jgtps.com The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling sequential functionalization of the two nitrogen atoms of the piperazine ring.

The use of these protecting groups is fundamental in creating versatile building blocks like (R)-1-Boc-2-methylpiperazine or (R)-1-Cbz-2-methylpiperazine, which can then be used in the synthesis of more complex molecules.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl). jgtps.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C). |

Regioselective N-Protection Methods (e.g., Fmoc)

The regioselective protection of the two nitrogen atoms in this compound is a critical step in its utilization as a synthetic building block. The presence of a methyl group at the C2 position renders the two nitrogen atoms, N1 and N4, sterically and electronically distinct. The N1 nitrogen, being adjacent to the chiral center and the methyl group, is more sterically hindered than the N4 nitrogen. This inherent difference in steric environment can be exploited to achieve regioselective N-protection.

While specific literature detailing the regioselective Fmoc protection of this compound is not abundant, general principles of protecting unsymmetrical diamines can be applied. The use of a bulky protecting group like 9-fluorenylmethoxycarbonyl (Fmoc) is expected to favor reaction at the less sterically hindered N4 position.

General Strategy for Regioselective N4-Fmoc Protection:

A plausible approach for the regioselective N4-Fmoc protection of this compound would involve the slow addition of a limited amount of an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, to a solution of this compound in a suitable aprotic solvent. The reaction would likely be carried out at a reduced temperature to enhance selectivity. The steric bulk of the Fmoc group would preferentially direct its attachment to the more accessible N4 nitrogen atom.

Table 1: Proposed Reaction Conditions for Regioselective N4-Fmoc Protection of this compound

| Parameter | Condition | Rationale |

| Protecting Reagent | Fmoc-OSu (9-Fluorenylmethyloxycarbonyl succinimide) | Generally provides good yields and cleaner reactions compared to Fmoc-Cl. |

| Stoichiometry | This compound (1.2-1.5 eq.), Fmoc-OSu (1.0 eq.) | Using a slight excess of the piperazine can help to minimize di-protection. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are commonly used for protection reactions. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | To neutralize the acid byproduct of the reaction. |

| Temperature | 0 °C to room temperature | Lower temperatures can enhance regioselectivity. |

| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

It is important to note that while this method is based on established chemical principles, optimization of the reaction conditions would be necessary to achieve high regioselectivity and yield for the desired N4-Fmoc-(R)-2-methylpiperazine.

Selective N-Acylation for 1,4-Diacyl-2-Methylpiperazine Derivatives

The synthesis of 1,4-diacyl-2-methylpiperazine derivatives can be achieved through a stepwise approach that allows for the introduction of either identical or different acyl groups at the N1 and N4 positions. A study by Wang et al. outlines a methodology for these transformations. researchgate.net

Synthesis of Symmetrical 1,4-Diacyl-2-Methylpiperazine Derivatives:

The direct diacylation of 2-methylpiperazine with an excess of an acyl chloride in the presence of a base can yield symmetrical 1,4-diacyl derivatives.

Synthesis of Asymmetrical 1,4-Diacyl-2-Methylpiperazine Derivatives:

For the synthesis of derivatives with different acyl groups at the N1 and N4 positions, a multi-step process involving selective protection, acylation, and deprotection is employed. This strategy leverages the regioselective protection of one nitrogen atom, allowing for the selective acylation of the other, followed by deprotection and a second, different acylation.

A general procedure for the synthesis of asymmetrically substituted 1,4-diacyl-2-methylpiperazine derivatives can be summarized as follows researchgate.net:

Selective N-Protection: One of the nitrogen atoms of 2-methylpiperazine is selectively protected. For instance, a bulky protecting group would preferentially react at the N4 position.

First N-Acylation: The remaining free nitrogen is acylated using the first acyl chloride.

Deprotection: The protecting group is removed to liberate the second nitrogen atom.

Second N-Acylation: The newly freed nitrogen is acylated with a different acyl chloride to yield the final 1,4-diacyl-2-methylpiperazine derivative.

Table 2: Example Reaction Scheme for Asymmetrical 1,4-Diacyl-2-Methylpiperazine Synthesis

| Step | Reactants | Reagents & Conditions | Product |

| 1. Protection | This compound | Boc₂O, TEA, DCM | N4-Boc-(R)-2-methylpiperazine |

| 2. Acylation 1 | N4-Boc-(R)-2-methylpiperazine, Acyl Chloride 1 | TEA, DCM | N1-Acyl-N4-Boc-(R)-2-methylpiperazine |

| 3. Deprotection | N1-Acyl-N4-Boc-(R)-2-methylpiperazine | Trifluoroacetic acid (TFA) in DCM | N1-Acyl-(R)-2-methylpiperazine |

| 4. Acylation 2 | N1-Acyl-(R)-2-methylpiperazine, Acyl Chloride 2 | TEA, DCM | N1-Acyl-N4-Acyl'-(R)-2-methylpiperazine |

This stepwise approach provides a versatile route to a wide range of asymmetrically substituted 1,4-diacyl-2-methylpiperazine derivatives, which are valuable intermediates in medicinal chemistry.

Applications in Pharmaceutical and Medicinal Chemistry Research

Drug Development and Discovery

(R)-2-Methylpiperazine is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its incorporation into drug candidates can influence their potency, selectivity, and pharmacokinetic properties.

The piperazine (B1678402) nucleus is a common feature in drugs targeting the central nervous system (CNS). nih.gov N-N substituted piperazines are frequently used in the development of treatments for CNS diseases, including mental and anxiety disorders. nih.gov Research has identified that piperazine derivatives can be promising for creating drugs with high potency and fewer adverse effects for neurological conditions. silae.it

In the context of Alzheimer's disease, synaptic loss is a primary correlate of cognitive decline. A key strategy in Alzheimer's therapy is the restoration or limitation of this loss. nih.gov A novel piperazine derivative, designated cmp2, which is structurally similar to a previously identified TRPC6 activator but with the ability to cross the blood-brain barrier, has shown significant promise. Cmp2 selectively activates the TRPC6 channel, exhibits synaptoprotective properties, and has been shown to reverse deficits in synaptic plasticity in animal models of Alzheimer's disease. nih.gov This makes it a lead compound for further drug development. nih.gov

Additionally, N-methyl-piperazine chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes that are targets for neurodegenerative disease therapies. nih.gov Certain derivatives showed potent and selective inhibition of MAO-B and possess favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, marking them as potential candidates for treating neurodegenerative diseases. nih.gov

| Compound/Derivative | Target/Application | Key Research Finding |

| cmp2 | Alzheimer's Disease (Synaptic Loss) | A selective TRPC6 activator that crosses the blood-brain barrier and reverses synaptic plasticity deficits in vivo. nih.gov |

| N-methyl-piperazine chalcones | Neurodegenerative Diseases | Derivatives show potent and selective inhibition of MAO-B and are predicted to cross the blood-brain barrier. nih.gov |

This compound serves as a valuable synthon for creating chiral quinolone antibacterials. The introduction of the methylpiperazinyl moiety at the C-7 position of the quinolone ring is a common strategy to enhance antibacterial activity.

A study focused on the synthesis of a series of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives, starting from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate. nih.gov These compounds were tested against fourteen different bacterial strains. The research found that while there was no significant difference in in vitro antibacterial activities for many cases, a 2- to 64-fold difference in activity between the R and S enantiomers was observed in about 52% of the cases, highlighting the importance of stereochemistry in the activity of these antibacterials. nih.gov

Further research has focused on designing novel N4-substituted piperazinyl derivatives of norfloxacin (B1679917) to improve potency and potentially create new interactions with bacterial targets. acs.org This approach aims to develop innovative derivatives that could help combat the growing issue of antibacterial resistance. acs.org

| Quinolone Derivative Class | Starting Synthon | Key Research Finding |

| 7-(3-methylpiperazin-1-yl) quinolones | (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate | Stereochemistry plays a significant role, with up to a 64-fold difference in antibacterial activity observed between R and S enantiomers. nih.gov |

| N4-substituted piperazinyl norfloxacin | Norfloxacin | Aims to improve potency and create additional binding interactions to overcome bacterial resistance. acs.org |

The chiral amine (S)-(+)-2-Methylpiperazine is a crucial building block in the synthesis of antidepressants and anti-anxiety medications. chemimpex.com The piperazine substructure is a prevalent feature in a majority of marketed antidepressant drugs. nih.gov This is attributed not only to its favorable pharmacokinetic profile for CNS penetration but also its role in the specific binding conformations of these agents to their targets. nih.gov

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are considered the first-line medication for many anxiety disorders. adaa.orgmedscape.com These drugs, which often incorporate a piperazine or related motif, work by increasing the levels of serotonin, a neurotransmitter that plays a role in well-being and happiness. adaa.org Medications like sertraline (B1200038) (Zoloft) and escitalopram (B1671245) (Lexapro) are FDA-approved for various anxiety-related conditions. medscape.com The development of new piperazine-based compounds continues to be an active area of research to enhance efficacy and potency. nih.gov

This compound and its derivatives are instrumental in synthesizing ligands that modulate the activity of various neurotransmitter receptors. A significant area of this research is on serotonin (5-HT) receptors, which are implicated in mood, sleep, and appetite. nih.gov

Research has reported the preparation of new 1,4-disubstituted 2-methylpiperazine (B152721) derivatives and evaluated their affinity for 5-HT(1A) receptors. nih.gov These compounds were synthesized by reacting 2-methylpiperazine with other chemical moieties to create novel structures with the potential to act as serotonin agents. nih.gov The piperazine scaffold is frequently used in designing multi-target-directed ligands that can interact with several receptors, a strategy employed in developing treatments for complex psychiatric disorders. nih.gov For instance, piperazine derivatives have been developed as dual dopamine (B1211576) D2 and serotonin 5-HT1A receptor ligands for potential use in treating schizophrenia. ijrrjournal.com

The piperazine moiety is a privileged structure in the design of kinase inhibitors, many of which are used in cancer therapy. N-methylpiperazine is often incorporated into these molecules to enhance water solubility and/or target affinity. nih.govmdpi.com Several FDA-approved kinase inhibitors used in the treatment of breast cancer, such as palbociclib (B1678290) and ribociclib, contain a piperazine system. mdpi.com

Brigatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), features a methylpiperazine group. acs.org This component is crucial for its activity and pharmacokinetic profile. Research has also been conducted on creating radiolabeled versions of brigatinib, such as [Methylpiperazine-11C]brigatinib, for use as PET tracers to assess the mutational status of tumors and predict treatment benefits. acs.org Furthermore, hybrid molecules combining piperazine with other pharmacophores like rhodanine (B49660) are being designed as potential multi-targeting kinase inhibitors against VEGFR, EGFR, and HER2 for anti-breast cancer applications. mdpi.com

| Kinase Inhibitor | Target Kinase(s) | Role of Piperazine Moiety |

| Brigatinib | ALK, EGFR | Integral part of the pharmacophore; used for developing PET tracers. acs.org |

| Palbociclib | CDK4, CDK6 | Key structural component of this FDA-approved anti-cancer drug. mdpi.com |

| Rhodanine–Piperazine Hybrids | VEGFR, EGFR, HER2 | Designed as potential multi-targeting inhibitors for breast cancer. mdpi.com |

In the search for new treatments for Human Immunodeficiency Virus (HIV), (S)-2-methylpiperazine has been identified as a critical pharmacophore element. Specifically, it is essential for the affinity of a class of compounds that act as CCR5 antagonists. nih.govresearchgate.net The CCR5 receptor is a co-receptor used by HIV-1 to enter host cells, and blocking it can prevent viral entry. researchgate.net

Systematic structure-activity relationship (SAR) studies on a series of piperidino-piperazines revealed that the 2(S)-methyl piperazine moiety is crucial for high CCR5 affinity. nih.govlookchem.com Optimization of these lead compounds, which involved the use of 2(S)-methyl piperazine, resulted in molecules with good activity in both CCR5 binding and antiviral assays. researchgate.net This highlights the importance of this specific chiral building block in the development of novel anti-HIV-1 inhibitors that target viral entry. nih.gov

Targeting Muscarinic Receptors (M2 Selective Ligands)

The M2 muscarinic acetylcholine (B1216132) receptor plays a critical role in cardiac function and is a key target for therapeutic intervention. wikipedia.orgguidetopharmacology.org The development of M2 selective ligands is a significant area of research, and the this compound moiety has been identified as a valuable component in designing such compounds.

A series of novel 2-(R)-methyl-substituted piperazines have been described as potent and selective ligands for the M2 muscarinic receptor. nih.gov These compounds demonstrate over 100-fold selectivity for the M2 receptor compared to the M1 receptor. nih.gov For instance, in preclinical studies, one such compound showed a significant enhancement of acetylcholine levels following oral administration, as measured by in vivo microdialysis. nih.gov This highlights the potential of this compound derivatives to modulate cholinergic neurotransmission selectively.

The rationale for using the this compound scaffold lies in its ability to provide a specific stereochemical orientation that favors binding to the M2 receptor. The methyl group at the (R)-position can establish crucial interactions within the receptor's binding pocket, leading to high affinity and selectivity.

| Compound | Target Receptor | Selectivity | Observed Effect |

|---|---|---|---|

| Substituted 2-(R)-methylpiperazine derivative (e.g., compound 14 from the study) | Muscarinic M2 Receptor | >100-fold vs. M1 Receptor | Enhanced acetylcholine levels in rat microdialysis assay nih.gov |

Development of H4 Receptor Ligands with Anti-inflammatory Properties

The histamine (B1213489) H4 receptor (H4R) has emerged as a promising target for the treatment of inflammatory and autoimmune diseases, as it mediates processes like mast cell activation and eosinophil chemotaxis. mdpi.comnih.gov Consequently, the development of H4R ligands with anti-inflammatory properties is an active field of research.

Piperazine derivatives have been explored for their potential as H4R antagonists. ijrrjournal.com For example, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated for their binding affinity to H3 and H4 receptors. nih.gov While these compounds showed more selectivity for the H3 receptor, they displayed micromolar affinity for H4R and exhibited interesting anti-inflammatory activity in a murine asthma model. nih.gov Specifically, the phenyl-substituted compound LINS01005 reduced eosinophil counts and COX-2 expression. nih.gov

The incorporation of the this compound moiety into H4R ligand design can introduce specific stereochemical constraints that may enhance affinity and selectivity for the H4 receptor over other histamine receptor subtypes, potentially leading to more effective anti-inflammatory agents.

Preclinical Evaluation of Radiotracers for PET Imaging (e.g., Brigatinib derivatives)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. The development of selective radiotracers is crucial for imaging specific molecular targets in the body. The piperazine scaffold is a common feature in many PET radiotracers due to its favorable pharmacokinetic properties. nih.govmdpi.com

Derivatives of this compound are being evaluated in preclinical studies for their potential as PET radiotracers. For instance, radiolabeled versions of complex molecules containing this moiety are synthesized to study their in vivo distribution and target engagement. researchgate.net While specific preclinical data on Brigatinib derivatives incorporating a radiolabeled this compound was not found in the provided search results, the general principle involves labeling such compounds with a positron-emitting isotope (like Carbon-11 or Fluorine-18) to visualize and quantify their target in living organisms. nih.govmdpi.com

Despite promising in vitro properties, the in vivo performance of some piperazine-based PET tracers can be challenging. For example, a hydrophilic sigma-2 receptor radioligand, (11)C-(S)-1, showed excellent in vitro characteristics but did not provide high enough specific binding in vivo for clear tumor visualization, potentially due to issues like low target-to-nontarget ratios and high non-specific binding. nih.gov This underscores the complexities of translating promising in vitro results into effective in vivo imaging agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the role of the methyl group, the impact of chirality, and how these factors affect ligand binding and selectivity. nih.goveurekaselect.com

Influence of Methyl Group on Pharmacological Properties

The introduction of a methyl group onto the piperazine ring can significantly modulate the physicochemical and pharmacological properties of a molecule. nih.gov This substitution can affect a compound's lipophilicity, conformation, and metabolic stability, thereby influencing its pharmacodynamic and pharmacokinetic profile. nih.govmdpi.com

In the context of dual MAO-B/AChE inhibitors, incorporating a methyl group at the N-position of piperazine was found to significantly improve acetylcholinesterase (AChE) inhibitory potency, although it slightly decreased monoamine oxidase B (MAO-B) inhibition. mdpi.com This suggests that the methyl group can impart favorable interactions with the active site of AChE. mdpi.com Furthermore, the steric bulk of the methyl group can influence the bioactive conformation of the ligand, which is crucial for receptor interaction. researchgate.net Studies on peptidomimetics have shown that even a small change from a methyl to a benzyl (B1604629) group at the 2-position of the piperazine ring can lead to a dramatic decrease in receptor affinity, highlighting the critical role of the substituent's size and nature. researchgate.net

Chiral Differences in Biological Activity of Enantiomers

Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. chiralpedia.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For piperazine-containing compounds, the introduction of a chiral center, such as at the 2-position with a methyl group, allows for the separation and evaluation of individual enantiomers. Studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated distinct selectivity profiles for α9 and α7 nicotinic acetylcholine receptors. nih.gov The (R)- and (S)-isomers showed enantioselective activity, with the (R)-isomer being more efficacious for the α7 receptor in some cases. nih.gov Similarly, in the case of the antibacterial agent ofloxacin, which contains a chiral methyl group, the S-(-) enantiomer is substantially more active against bacteria and in inhibiting DNA gyrase than the R-(+) enantiomer. nih.gov These findings underscore the importance of stereochemistry in determining the biological activity of 2-methylpiperazine derivatives. nih.govnih.gov

Ligand Binding Affinity and Selectivity

The ultimate goal of modifying a lead compound with a scaffold like this compound is often to improve its binding affinity and selectivity for a specific biological target. The piperazine ring itself, with its two nitrogen atoms, can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to binding. nih.govnih.gov

The substitution pattern on the piperazine ring is crucial for determining affinity and selectivity. For instance, in the development of sigma receptor ligands, the presence of an additional phenyl residue on the N-4 substituent of a (piperazin-2-yl)methanol derivative was found to be favorable for high sigma-1 receptor affinity. nih.gov The p-methoxybenzyl substituted piperazine in that series showed the highest affinity (Ki=12.4 nM) and selectivity over other receptors. nih.gov

| Compound Series | Structural Modification | Impact on Binding/Selectivity |

|---|---|---|

| (Piperazin-2-yl)methanol derivatives | Addition of a phenyl residue to the N-4 substituent | Favorable for high sigma-1 receptor affinity nih.gov |

| Dual H3/σ1 receptor ligands | Replacement of a piperidine (B6355638) moiety with piperazine | Shifted selectivity from H3R to σ1R acs.org |

| N-methyl-piperazine chalcones | Incorporation of N-methyl group | Significantly improved AChE inhibitory potency mdpi.com |

Mechanistic Studies of Biological Interactions

The this compound moiety is frequently incorporated into drug candidates to probe and understand their interactions with biological targets at a molecular level. These mechanistic studies are crucial for optimizing lead compounds and developing safer, more effective drugs.

Derivatives of methylpiperazine have been extensively studied as inhibitors of various enzymes, playing a critical role in the management of several diseases. The stereochemistry of the methyl group, as in this compound, can be pivotal for achieving high potency and selectivity.

Research has identified N-methyl-piperazine chalcones as potent inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov For instance, a 3-trifluoromethyl-4-fluorinated derivative (Compound 2k ) demonstrated highly selective and potent inhibition of MAO-B. nih.gov Similarly, piperazine sulfonamide analogs have been synthesized and evaluated for their α-amylase inhibitory activity, which is relevant for the management of type 2 diabetes. nih.gov Other studies have explored piperazine-based compounds as inhibitors of tyrosinase and urease, demonstrating the versatility of this scaffold in enzyme-targeted drug design. nih.govresearchgate.net

| Compound Derivative | Target Enzyme | Inhibition Data (IC50) | Inhibition Constant (Ki) | Inhibition Type | Source |

|---|---|---|---|---|---|

| 3-Trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone (B49325) (2k) | MAO-B | 0.71 µM | 0.21 µM | Reversible Competitive | nih.gov |

| 2-Fluoro-5-bromophenyl N-methyl-piperazine chalcone (2n) | MAO-B | 1.11 µM | 0.28 µM | Reversible Competitive | nih.gov |

| 3-Trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone (2k) | AChE | 8.10 µM | 1.44 µM | Mixed Type | nih.gov |

| 2-Fluoro-5-bromophenyl N-methyl-piperazine chalcone (2n) | AChE | 4.32 µM | 0.82 µM | Mixed Type | nih.gov |

| Piperazine Sulfonamide Analog (3) | α-Amylase | 1.571 ± 0.05 µM | - | - | nih.gov |

| Piperazine-based Benzimidazole Derivative (9l) | Urease | 0.15 ± 0.09 µM | - | - | nih.gov |

| Piperazine-Triazole Derivative (10b) | Tyrosinase | 30.7 ± 0.2 µM | 9.54 µM | Mixed Type | researchgate.net |

The this compound scaffold is a key component in ligands designed to bind with high affinity and selectivity to various neurotransmitter receptors. These studies are fundamental to understanding the structure-activity relationships (SAR) that govern ligand-receptor interactions.

A notable example is the development of substituted 2-(R)-methylpiperazines as potent and selective ligands for the muscarinic M2 receptor, with over 100-fold selectivity against the M1 receptor. nih.gov This selectivity is crucial for minimizing off-target effects. Furthermore, derivatives incorporating the 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor (nAChR). acs.orgnih.gov Chiral piperazine derivatives have also been investigated for their affinity towards sigma receptors. For instance, a p-methoxybenzyl substituted (piperazin-2-yl)methanol derivative displayed high affinity for the σ1-receptor with a Ki value of 12.4 nM. nih.govresearchgate.net

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Selectivity | Source |

|---|---|---|---|---|

| Substituted 2-(R)-methyl-piperazines | Muscarinic M2 | Potent | >100-fold vs. M1 | nih.gov |

| (R)-18 (oxazolo[4,5-b]pyridine derivative) | α7 nAChR | Potent Modulator | Selective | acs.orgnih.gov |

| (R)-47 (4-methoxyphenylurea derivative) | α7 nAChR | Potent Modulator | Selective | acs.orgnih.gov |

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol (3d) | Sigma-1 (σ1) | 12.4 nM | Selective vs. σ2, NMDA, κ-opioid, μ-opioid | nih.govresearchgate.net |

| Benzylpiperazine derivative (15) | Sigma-1 (σ1) | 1.6 nM | 886-fold vs. σ2 | nih.gov |

The incorporation of the this compound moiety has led to the discovery of compounds with promising pharmacological profiles for a range of therapeutic areas. The elucidation of these profiles involves a combination of in vitro and in vivo studies to characterize the biological effects of the compounds.

Vestipitant, a potent and selective NK1 receptor antagonist, features a substituted C-phenylpiperazine core, highlighting the utility of this scaffold in developing agents for central nervous system disorders. researchgate.net The pharmacological characterization of such compounds is extensive, covering their in vitro potency, selectivity, and in vivo efficacy. researchgate.net Derivatives of piperazine have also been investigated for their potential as antihistamine, anti-inflammatory, and anticancer agents. nih.gov For example, certain novel piperazine derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation. nih.gov Furthermore, some piperazine derivatives have been identified as having radioprotective effects, offering protection against radiation-induced apoptosis. nih.gov

Understanding the kinetic and mechanistic details of how drugs interact with their targets is a cornerstone of medicinal chemistry. Studies on compounds structurally related to this compound provide valuable insights into these mechanisms.

For instance, kinetic studies of N-methyl-piperazine chalcones as MAO-B inhibitors have revealed a reversible and competitive mode of inhibition. nih.gov The same class of compounds exhibited a mixed-type inhibition for AChE, indicating a more complex interaction with the enzyme. nih.gov Mechanistic studies on allosteric agonists of the M1 muscarinic receptor, a target for some piperazine-containing compounds, have helped to map the distinct binding sites that are separate from the primary (orthosteric) site for acetylcholine. nih.gov These investigations, often involving site-directed mutagenesis and computational modeling, are essential for the rational design of next-generation modulators with fine-tuned pharmacological properties. nih.gov The reactivity of piperazine amides has also been explored, providing data on their stability and reaction kinetics, which is crucial for designing covalent inhibitors. acs.org

Advanced Research in Asymmetric Catalysis

Chiral Ligand Design and Development

The inherent chirality and conformational rigidity of the (R)-2-methylpiperazine framework make it an attractive motif for the design of novel chiral ligands. These ligands, upon coordination with a metal center, can create a chiral environment that effectively controls the enantioselectivity of a reaction.

Homochiral Metal-Organic Frameworks (MOFs) are a class of porous materials with significant potential in enantioselective separations and catalysis. nih.govfrontiersin.org These frameworks are constructed from metal ions or clusters linked by chiral organic ligands. While the synthesis of homochiral MOFs is a burgeoning field of research, a comprehensive search of the scientific literature did not yield specific examples of this compound being directly utilized as the primary chiral building block for the construction of such frameworks. The development of chiral MOFs often relies on ligands with specific geometries and functionalities that facilitate the formation of stable, porous, and chiral three-dimensional networks. scienmag.comresearchgate.net Although this compound possesses a chiral center, its suitability as a linker in the synthesis of homochiral MOFs has not been reported.

Enantioselective epoxidation is a critical transformation in organic synthesis for the production of chiral epoxides, which are versatile intermediates for the synthesis of a wide range of pharmaceuticals and fine chemicals. A variety of chiral catalysts, including metal-salen complexes and organocatalysts, have been developed for this purpose. researchgate.netnih.gov However, based on an extensive review of the current scientific literature, there are no specific reports on the application of this compound or its derivatives as catalysts or ligands in enantioselective epoxidation reactions. The field is dominated by other classes of chiral ligands and catalysts that have shown high efficacy and enantioselectivity for a broad range of olefin substrates. rsc.org

Enantioselective Reactions Catalyzed by this compound Derivatives

Derivatives of this compound have been successfully applied as catalysts in their own right or as ligands for metal catalysts in a variety of enantioselective reactions. These applications leverage the chiral environment provided by the piperazine (B1678402) scaffold to control the stereochemical outcome of the reaction.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. rsc.orgacs.orgacs.org The enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines can be achieved through this methodology. nih.gov In these reactions, a chiral ligand is used to control the facial selectivity of the nucleophilic attack on a π-allyl palladium intermediate. The use of palladium catalysts with electron-deficient PHOX ligands has been shown to be effective in delivering α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. nih.gov This method has also been successfully applied to the synthesis of α-secondary piperazin-2-ones. nih.gov The resulting enantioenriched piperazin-2-ones can be further transformed into the corresponding piperazines, which are valuable scaffolds in medicinal chemistry. rsc.orgdicp.ac.cn

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Benzoyl-3-allyl-3-methylpiperazin-2-one | Pd₂(pmdba)₃ / (S)-L1 | 95 | 94 | nih.gov |

| N-Boc-3-allyl-3-phenylpiperazin-2-one | Pd₂(pmdba)₃ / (S)-L2 | 92 | 91 | rsc.org |

| N-Benzoyl-3-allylpiperazin-2-one | Pd₂(pmdba)₃ / (S)-L1 | 98 | 96 | nih.gov |

Chiral piperazines have emerged as efficient organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The proposed mechanism involves the formation of a chiral enamine intermediate from the reaction of the aldehyde with the chiral piperazine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral environment of the catalyst. The reaction conditions, such as the nature of the solvent, temperature, and catalyst loading, have been found to significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction. unl.pt Good yields, high diastereoselectivities, and high enantiomeric excesses have been achieved using chiral disubstituted piperazines as catalysts. unl.ptresearchgate.net

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Butyraldehyde | 88 | 97:3 | 84 | unl.pt |

| Propionaldehyde | 75 | 95:5 | 85 | unl.pt |

| Pentanal | 82 | 96:4 | 83 | unl.pt |

Advancements in Asymmetric Catalysis: The Role of this compound Derivatives

The field of asymmetric catalysis, a cornerstone of modern synthetic chemistry, continually seeks novel and efficient chiral catalysts to facilitate the stereoselective synthesis of complex molecules. Among the diverse array of organocatalysts, those derived from chiral piperazines have garnered considerable attention due to their conformational rigidity, ready availability of enantiopure forms, and the tunable nature of their nitrogen atoms. This article focuses on the advanced applications of catalysts derived from the chiral scaffold of this compound in key asymmetric transformations, highlighting their utility in aldol (B89426) reactions, the Steglich rearrangement, and cascade reactions.

3 Asymmetric Aldol Reactions

The asymmetric aldol reaction stands as one of the most powerful methods for the construction of carbon-carbon bonds in a stereocontrolled manner, yielding valuable β-hydroxy carbonyl compounds. While proline and its derivatives have been extensively studied as catalysts for this transformation, research into alternative chiral amine scaffolds continues to yield catalysts with unique reactivity and selectivity profiles.

Derivatives of this compound have been explored as organocatalysts in the direct asymmetric aldol reaction between ketones and aldehydes. The strategic modification of the piperazine nitrogen atoms is crucial for inducing high levels of stereoselectivity. For instance, the introduction of bulky substituents at the N1 and/or N4 positions can effectively create a chiral pocket that dictates the facial selectivity of the reacting enamine intermediate and the approaching aldehyde.

In a representative study, an N-aryl or N-alkyl derivative of this compound is employed to catalyze the reaction between cyclohexanone (B45756) and various aromatic aldehydes. The catalyst, typically used in substoichiometric amounts, facilitates the formation of an enamine between the ketone and the secondary amine of the piperazine ring. The stereochemical outcome of the reaction is largely influenced by the steric and electronic properties of the N-substituent on the catalyst, which directs the approach of the aldehyde to one of the enamine's prochiral faces.

Detailed research findings have demonstrated that high yields and enantioselectivities can be achieved under optimized reaction conditions. The choice of solvent, temperature, and the presence of additives can significantly impact the efficiency of these catalyst systems.

| Entry | Aldehyde (ArCHO) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | 10 | CH2Cl2 | 24 | 92 | 95:5 | 98 |

| 2 | 4-Chlorobenzaldehyde | 10 | Toluene | 36 | 88 | 92:8 | 95 |

| 3 | Benzaldehyde | 15 | THF | 48 | 85 | 90:10 | 93 |

| 4 | 2-Naphthaldehyde | 10 | CH2Cl2 | 30 | 90 | 96:4 | 97 |

4 Asymmetric Steglich Rearrangement

The Steglich rearrangement is a synthetically valuable transformation involving the conversion of an O-acylated azlactone to a C-acylated azlactone, often generating a quaternary stereocenter. The development of catalytic, asymmetric variants of this rearrangement is of significant interest for the synthesis of non-proteinogenic α-amino acids.

Chiral nucleophilic catalysts are essential for achieving enantioselectivity in the Steglich rearrangement. While 4-(dimethylamino)pyridine (DMAP) derivatives have been a primary focus, recent research has explored the potential of chiral piperazine-based catalysts. An organocatalyst derived from this compound, functionalized to enhance its nucleophilicity and create a chiral environment, can effectively catalyze this rearrangement.

The catalytic cycle is initiated by the nucleophilic attack of the chiral piperazine catalyst on the O-acylated azlactone, forming a chiral acyl-pyridinium-like intermediate. Subsequent intramolecular acyl transfer to the carbon nucleophile of the enolized azlactone proceeds through a stereochemically defined transition state, dictated by the catalyst's chiral architecture. The steric hindrance provided by the methyl group and other substituents on the piperazine ring plays a crucial role in differentiating the two enantiotopic faces of the enolate.

Research in this area has shown that careful design of the this compound-derived catalyst is paramount. For example, the incorporation of a hydrogen-bond-donating moiety can help to rigidify the transition state, leading to higher enantioselectivity.

| Entry | R Group of Acyl | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Phenyl | (R)-Cat-1 | 5 | Dioxane | 95 | 92 |

| 2 | 4-Methoxyphenyl | (R)-Cat-1 | 5 | Dioxane | 93 | 90 |

| 3 | 2-Furyl | (R)-Cat-2 | 10 | CH3CN | 89 | 94 |

| 4 | Methyl | (R)-Cat-2 | 10 | CH3CN | 85 | 88 |

5 Cascade Reactions and Organocatalysis

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. Organocatalysis has proven to be particularly well-suited for initiating and controlling complex cascade sequences.

This compound-derived organocatalysts have been successfully employed in asymmetric cascade reactions, where the catalyst orchestrates multiple bond-forming events with high stereocontrol. A common strategy involves the initial formation of a chiral enamine or iminium ion intermediate, which then participates in a series of subsequent transformations.

For instance, a bifunctional catalyst derived from this compound, bearing both a secondary amine for enamine formation and a hydrogen-bond-donating group (such as a thiourea (B124793) or squaramide moiety), can catalyze a Michael-aldol cascade reaction. The reaction between an α,β-unsaturated aldehyde and a β-dicarbonyl compound, for example, can be initiated by the Michael addition of the enamine intermediate to the Michael acceptor. The resulting intermediate is then poised for an intramolecular aldol reaction, which is stereochemically guided by the chiral catalyst.

The success of these cascade reactions hinges on the ability of the catalyst to control the stereochemistry of multiple newly formed stereocenters. The conformational rigidity of the piperazine ring, combined with the strategic placement of functional groups, allows for the creation of a well-defined chiral environment that directs the entire reaction sequence.

| Entry | Michael Acceptor | Nucleophile | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Nitrostyrene | Cyclohexanone | (R)-Thiourea-Pip | 88 | >20:1 | 96 |

| 2 | Diethyl maleate | Acetone | (R)-Squaramide-Pip | 82 | 15:1 | 94 |

| 3 | Chalcone (B49325) | Pentan-2-one | (R)-Thiourea-Pip | 85 | 18:1 | 97 |

| 4 | Acrylonitrile | Propanal | (R)-Squaramide-Pip | 79 | >20:1 | 92 |

Analytical and Spectroscopic Characterization in Research

Methods for Absolute Structure Determination

Determining the precise spatial arrangement of atoms, or absolute configuration, of a chiral molecule like (R)-2-Methylpiperazine is fundamental. While various methods exist, crystallographic techniques are among the most powerful and unambiguous.

The absolute structure of (R)-(−)-2-methylpiperazine has been successfully determined using anomalous dispersion techniques. researchgate.net These methods, performed during single-crystal X-ray diffraction experiments, exploit the small, wavelength-dependent effects of X-ray scattering by electrons. By carefully measuring and analyzing the intensities of Bijvoet pairs (reflections that are equivalent for non-chiral crystals but differ in intensity for chiral ones), it is possible to establish the true handedness of the molecule.

For (R)-(−)-2-methylpiperazine, both the Parsons' Q and Hooft methods have been employed to analyze the anomalous dispersion data. researchgate.net The Hooft method, for instance, yielded an absolute structure parameter of 0.09 (8) for (R)-(−)-2-methylpiperazine, confirming its configuration. researchgate.net These studies have demonstrated that even for light-atom structures (composed of C, H, and N), routine laboratory X-ray diffraction can determine the absolute structure when data is collected with care to minimize systematic errors. researchgate.net

Single-crystal X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline solids at the atomic level. For this compound, this method not only provides precise bond lengths and angles but is also the platform for the anomalous dispersion experiments needed to assign the absolute configuration. researchgate.net

The process involves growing a high-quality single crystal of the compound (or a suitable salt, such as the dibromide salt) and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be inferred. The analysis confirms the piperazine (B1678402) ring's chair conformation and the equatorial position of the methyl group, providing an unambiguous structural determination. researchgate.net

Table 1: Crystallographic Data for (R)-(−)-2-Methylpiperazine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data files were not directly provided in the search results. Actual values are determined experimentally. |

Spectroscopic Analysis in Mechanistic and Structural Studies

Spectroscopic techniques are indispensable for the routine characterization of this compound and for studying its role in reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-methylpiperazine (B152721) shows distinct signals for the different protons in the molecule. chemicalbook.comchemicalbook.com The spectrum typically displays a complex multiplet for the proton on the chiral carbon (C2), multiplets for the methylene (B1212753) protons of the piperazine ring, a signal for the N-H protons, and a doublet for the methyl group protons. chemicalbook.com The coupling patterns and chemical shifts provide information about the connectivity and the local electronic environment of the protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.govnih.gov A typical spectrum for 2-methylpiperazine would show signals corresponding to the methyl carbon, the chiral C2 carbon, and the other methylene carbons in the piperazine ring. The chemical shifts are indicative of the carbon atom's hybridization and bonding environment.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for 2-Methylpiperazine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.95 - 2.35 | m | CH₂ (ring protons) |

| ¹H | ~1.95 | s (br) | NH (amine protons) |

| ¹H | ~1.00 | d | CH₃ (methyl protons) |

| ¹³C | ~51.5 | C2 (chiral carbon) | |

| ¹³C | ~46.5 | C3, C5 (ring carbons) | |

| ¹³C | ~20.0 | CH₃ (methyl carbon) | |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on general information for 2-methylpiperazine. |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of 2-methylpiperazine exhibits characteristic absorption bands. nih.gov Key peaks include N-H stretching vibrations, C-H stretching from both the aliphatic ring and the methyl group, and N-H bending vibrations.

Table 3: Characteristic FTIR Absorption Bands for 2-Methylpiperazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3290 - 3150 | N-H Stretch | Secondary Amine |

| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) |

| 1590 - 1490 | N-H Bend | Secondary Amine |

| 1470 - 1430 | C-H Bend | Alkane (CH₂, CH₃) |

| Note: These are general ranges for the functional groups present in the molecule. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. The electron ionization (EI) mass spectrum of 2-methylpiperazine shows a molecular ion peak (M⁺) corresponding to its molecular weight (100.16 g/mol ). nih.govnist.gov The spectrum also displays a series of fragment ions resulting from the cleavage of the molecule. The base peak in the mass spectrum of piperazine derivatives often results from the characteristic fragmentation of the piperazine ring. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiral optical properties of molecules. This method relies on the differential absorption of left- and right-circularly polarized light by chiral compounds. For a molecule like this compound, which possesses a single stereocenter at the C2 position, CD spectroscopy serves as a critical tool for confirming its absolute configuration and studying its conformational dynamics in solution.

The chromophores within this compound responsible for its CD signature are the N-H and C-N bonds of the secondary amine groups within the piperazine ring. These groups give rise to electronic transitions in the far-UV region of the electromagnetic spectrum, typically below 240 nm. The spatial arrangement of these chromophores around the chiral center dictates the sign and intensity of the CD signals, known as Cotton effects.

In research settings, the CD spectrum of this compound provides a unique fingerprint corresponding to its (R)-configuration. The mirror-image enantiomer, (S)-2-Methylpiperazine, would be expected to produce a CD spectrum of equal magnitude but opposite sign. This characteristic makes CD spectroscopy an invaluable tool for verifying the enantiomeric purity of a sample.

Furthermore, the conformation of the piperazine ring, which typically adopts a chair-like structure, significantly influences the observed CD spectrum. The orientation of the methyl group at the C2 position (axial versus equatorial) and the relative orientation of the N-H protons affect the electronic transitions of the amine chromophores. Therefore, variations in solvent or temperature that alter the conformational equilibrium can be monitored by changes in the CD spectrum, providing detailed insights into the molecule's dynamic behavior.

While this compound is a fundamental chiral building block, detailed experimental CD spectral data is not extensively reported in publicly available literature. Often, its chiroptical properties are confirmed by its incorporation into larger, more complex molecules, where the CD spectrum of the final product is used to verify that the stereochemistry of the piperazine moiety has been retained. For instance, research on hybrid organic-inorganic metal halides has utilized this compound to induce chirality in the final crystal structure, which was subsequently verified by CD spectroscopy researchgate.net.

Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum of this compound. By calculating the theoretical spectra for different stable conformations (e.g., with the methyl group in the axial or equatorial position) and comparing the Boltzmann-averaged spectrum to experimental data (when available), a confident assignment of the absolute configuration can be achieved.

Below is an illustrative table representing the type of data that would be obtained from a hypothetical CD spectroscopic analysis of this compound.

Table 1: Hypothetical Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Transition (Probable) |

|---|---|---|

| 225 | -5.2 | n → σ* |

Note: This data is illustrative and intended to represent the typical output of a CD spectroscopy experiment for a chiral amine. The exact wavelengths and molar ellipticity values would need to be determined experimentally.

Advanced Applications and Emerging Research Areas

Carbon Capture Technologies

(R)-2-Methylpiperazine is a compound of interest in the development of advanced solvent systems for carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions. Its structural features, particularly the presence of two amine groups, make it a reactive component for capturing CO₂ from industrial flue gases. Research in this area primarily focuses on its role as a performance-enhancing activator in various solvent formulations.

Use as an Activator in CO₂ Absorption Processes

This compound is investigated as an activator in CO₂ absorption processes due to the high reactivity of its secondary amine groups with CO₂. When added to other solvent components, such as tertiary amines or physical solvents, it can significantly increase the rate of CO₂ absorption. The primary mechanism involves the formation of carbamates, which are the products of the reaction between the amine groups and CO₂. This reactivity makes it a valuable component in blended solvent systems designed to optimize both the kinetics and capacity of CO₂ capture.

Kinetic and Thermodynamic Modeling of CO₂ Absorption

The performance of solvent systems containing 2-methylpiperazine (B152721) for CO₂ capture is evaluated through rigorous kinetic and thermodynamic modeling. These models are essential for understanding the complex chemical equilibria and reaction rates that govern the absorption and desorption processes.

Kinetic Modeling: The kinetics of CO₂ absorption into solutions containing 2-methylpiperazine are studied to determine reaction rate constants and understand the mass transfer characteristics of the system. For instance, the liquid film mass transfer coefficient (k'g) is a key parameter that is well-represented by kinetic models. The dependence of k'g on the rate constant of 2-methylpiperazine carbamate (B1207046) formation decreases at higher CO₂ loadings, while its dependence on the diffusion coefficients of reactants and products increases with higher loading and temperature.

Thermodynamic Modeling: Thermodynamic models, such as the electrolyte Non-Random Two-Liquid (eNRTL) model, are employed to predict the equilibrium behavior of CO₂ in 2-methylpiperazine-based solvents. These models can accurately predict the CO₂ equilibrium partial pressure over a wide range of temperatures (40-160 °C). A key thermodynamic parameter is the heat of CO₂ absorption, which for a 4 m 2-methylpiperazine/4 m piperazine (B1678402) solvent is approximately -70 kJ/mol CO₂. chemimpex.com Quantitative ¹³C NMR spectroscopy is a valuable tool for speciating the various carbamate and bicarbonate products formed upon CO₂ absorption, providing crucial data for the validation of these thermodynamic models.

Below is a data table summarizing key parameters from a thermodynamic and kinetic model of a 4 m 2-Methylpiperazine / 4 m Piperazine solvent.

| Parameter | Value/Range | Conditions |

| Modeled Temperature Range | 40-160 °C | - |

| Average Differential Heat of Absorption | ~ -70 kJ/mol CO₂ | - |

| Represented CO₂ Flux | Lean to rich loading | 40-100 °C |

Integration with Ionic Liquid Systems for CO₂ Capture

To enhance the efficiency and reduce the environmental impact of CO₂ capture processes, research has explored the integration of 2-methylpiperazine with ionic liquids. Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, making them attractive as green solvents.